N6-Lauroyl Cordycepin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

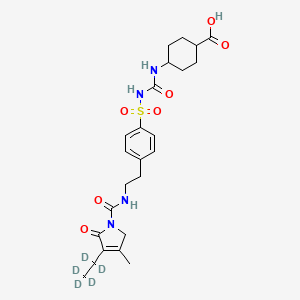

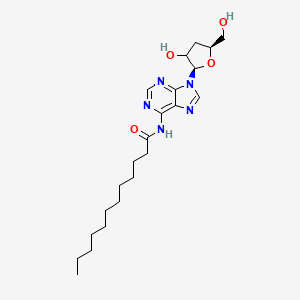

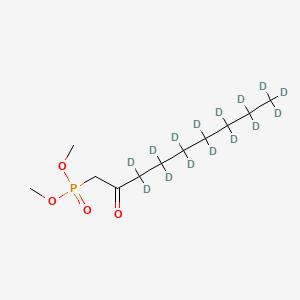

N6-Lauroyl Cordycepin: is a derivative of cordycepin, which is a natural compound found in the fungus Cordyceps militaris. This compound is known for its potential therapeutic properties, including antitumor, antiviral, and immunomodulatory effects. This compound is specifically modified at the N6 position with a lauroyl group, enhancing its biological activity and stability.

Mechanism of Action

Target of Action

The primary target of N6-Lauroyl Cordycepin is adenosine deaminase . Adenosine deaminase is an enzyme involved in purine metabolism, and its inhibition can lead to increased levels of adenosine and deoxyadenosine, which in turn can have various effects on cellular processes .

Mode of Action

This compound interacts with its target by inhibiting the activity of adenosine deaminase . This inhibition leads to an increase in the levels of adenosine and deoxyadenosine in the cell . Furthermore, cordycepin associates with adenosine receptors to activate the cAMP-PKA-StAR pathway and steroidogenesis in mouse Leydig cells .

Biochemical Pathways

The predominant hypothesis suggests that cordycepin undergoes a biochemical transformation into cordycepin triphosphate (COR-tp) via a phosphorylation pathway . Due to the structural similarity between COR-tp and Adenosine Triphosphate (ATP), the former is frequently misrecognized as ATP, resulting in its incorporation into various biochemical pathways .

Pharmacokinetics

Understanding the pharmacokinetics of cordycepin is crucial for optimizing its clinical efficacy. The absorption, distribution, metabolism, and excretion (ADME) characteristics of cordycepin directly influence its bioavailability and therapeutic levels, impacting its effectiveness in clinical settings .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to inhibit tumour growth by impeding biosynthesis, inducing apoptosis or autophagy, regulating the cell cycle, and curtailing tumour invasion and metastasis . Additionally, it modulates the immune response within the tumour microenvironment .

Biochemical Analysis

Biochemical Properties

N6-Lauroyl Cordycepin is an adenosine deaminase inhibitor . It interacts with various enzymes, proteins, and other biomolecules, affecting their function and activity. For instance, it has been found to inhibit the biosynthesis of nucleic acids in cells . This interaction with nucleic acid metabolism can have profound effects on cellular processes.

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It directly inhibits tumors not only by impeding biosynthesis, inducing apoptosis or autophagy, regulating the cell cycle, and curtailing tumor invasion and metastasis but also modulates the immune response within the tumor microenvironment . It also consistently represses cell migration and cellular inflammation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to down-regulate the expression of Bcl-2 protein and up-regulate the expression of p53, Bax, Caspase-3, and Caspase-9 proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been found to have a median inhibitory concentration (IC 50) of 135 µM, indicating its potent inhibitory effects on cell survival and proliferation

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, it has been found to exhibit up to 3-fold antibacterial effect against Helicobacter pylori in vivo

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to function as an agonist of the AMPK pathway, inhibiting the expression of key enzyme genes in the gluconeogenesis pathway . This interaction with metabolic pathways can have significant effects on metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues. The absorption, distribution, metabolism, and excretion (ADME) characteristics of cordycepin directly influence its bioavailability and therapeutic levels

Subcellular Localization

It is speculated that most m 6 A regulatory proteins, including this compound, are located in the nucleus

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis of N6-Lauroyl Cordycepin typically begins with cordycepin, which can be derived from adenosine.

Protection of Hydroxyl Groups: The hydroxyl groups of cordycepin are protected using triphenylmethyl chloride in the presence of a base such as pyridine.

Lauroylation: The protected cordycepin is then reacted with lauroyl chloride in the presence of a base like triethylamine to introduce the lauroyl group at the N6 position.

Deprotection: The final step involves the removal of the protecting groups using an acid such as trifluoroacetic acid to yield this compound.

Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic route for large-scale synthesis. This includes using efficient purification techniques such as column chromatography and recrystallization to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N6-Lauroyl Cordycepin can undergo oxidation reactions, particularly at the hydroxyl groups.

Reduction: Reduction reactions can occur at the lauroyl group, potentially converting it to a hydroxyl group.

Substitution: The lauroyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Acyl chlorides in the presence of a base like triethylamine are used for substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms with hydroxyl groups.

Substitution: Various acyl-substituted derivatives

Scientific Research Applications

N6-Lauroyl Cordycepin has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study nucleoside analogs and their chemical properties.

Biology: Investigated for its role in modulating cellular processes such as apoptosis and autophagy.

Medicine: Explored for its potential as an antitumor and antiviral agent. It has shown promise in inhibiting the growth of various cancer cells and viruses.

Industry: Utilized in the development of pharmaceuticals and as a bioactive ingredient in health supplements

Comparison with Similar Compounds

Cordycepin: The parent compound, known for its antitumor and antiviral properties.

N6-(2-Hydroxyethyl)-Adenosine: Another derivative with similar biological activities.

Adenosine: A naturally occurring nucleoside with various physiological roles.

Uniqueness of N6-Lauroyl Cordycepin: this compound is unique due to its enhanced stability and biological activity compared to cordycepin. The lauroyl group at the N6 position increases its lipophilicity, allowing better cellular uptake and prolonged activity .

Properties

CAS No. |

77378-06-4 |

|---|---|

Molecular Formula |

C22H35N5O4 |

Molecular Weight |

433.5 g/mol |

IUPAC Name |

N-[9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]dodecanamide |

InChI |

InChI=1S/C22H35N5O4/c1-2-3-4-5-6-7-8-9-10-11-18(30)26-20-19-21(24-14-23-20)27(15-25-19)22-17(29)12-16(13-28)31-22/h14-17,22,28-29H,2-13H2,1H3,(H,23,24,26,30)/t16-,17+,22+/m0/s1 |

InChI Key |

SMLBNGQUSUEUEO-GSHUGGBRSA-N |

Isomeric SMILES |

CCCCCCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H](C[C@H](O3)CO)O |

SMILES |

CCCCCCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)O |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)O |

Synonyms |

3’-Deoxy-N-(1-oxododecyl)adenosine; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one-d15](/img/structure/B565111.png)

![3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline-d3](/img/structure/B565116.png)

![2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline-d3](/img/structure/B565118.png)